molecular formula C22H19N3O2S B2656702 3-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide CAS No. 863594-43-8

3-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide

Cat. No.: B2656702
CAS No.: 863594-43-8
M. Wt: 389.47
InChI Key: CCTCNIQXZRICPC-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide is a complex organic compound that features a methoxyphenyl group, a thiazolopyridinyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[5,4-b]pyridine core, which is then functionalized with a phenyl group. The final step involves the coupling of the methoxyphenyl group with the thiazolopyridinyl phenyl intermediate under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The thiazolopyridine moiety is known for its electron-deficient nature, which can facilitate interactions with electron-rich sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide is unique due to its combination of functional groups, which confer specific chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-27-18-11-4-15(5-12-18)6-13-20(26)24-17-9-7-16(8-10-17)21-25-19-3-2-14-23-22(19)28-21/h2-5,7-12,14H,6,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTCNIQXZRICPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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